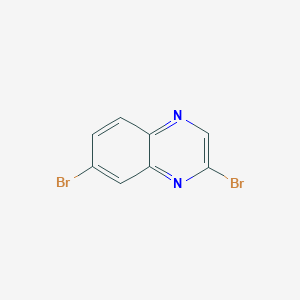![molecular formula C18H12N2O2 B15215736 4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol is a heterocyclic compound that features both an indole and an oxazole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The oxazole ring, on the other hand, is a five-membered ring containing one oxygen and one nitrogen atom, which is also found in various bioactive molecules. The combination of these two rings in a single molecule can result in unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol typically involves the condensation of an indole derivative with an oxazole derivative. One common method involves the use of a base-catalyzed reaction between 5-formylindole and 2-phenyl-1,3-oxazol-5-ol. The reaction is carried out in a suitable solvent, such as ethanol or dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and biological processes, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Oxazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
2-Phenylindole: Studied for its biological activities.
Uniqueness
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol is unique due to the combination of the indole and oxazole rings in a single molecule. This structural feature can result in enhanced biological activity and specificity compared to compounds containing only one of these rings.
Eigenschaften
Molekularformel |
C18H12N2O2 |
|---|---|
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)13-4-2-1-3-5-13)11-12-6-7-15-14(10-12)8-9-19-15/h1-11,21H/b12-11+ |
InChI-Schlüssel |
FJNMGZQWWOKWIE-VAWYXSNFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=C/3\C=CC4=NC=CC4=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=CC4=NC=CC4=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


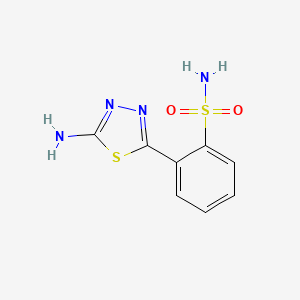
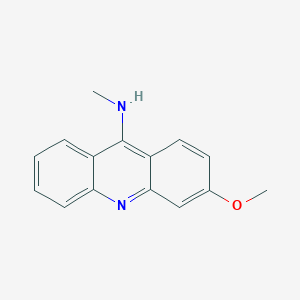
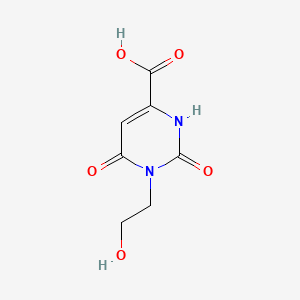
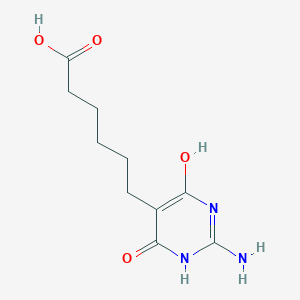
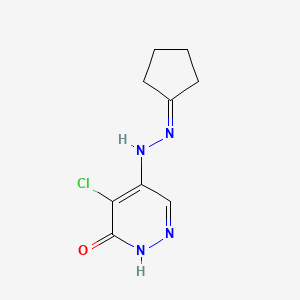
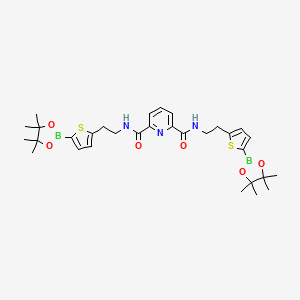
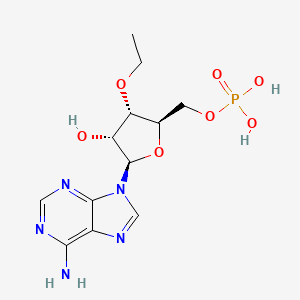
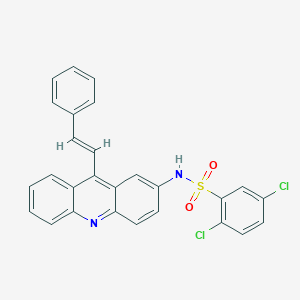
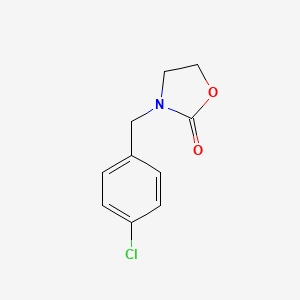
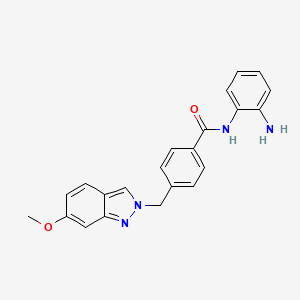
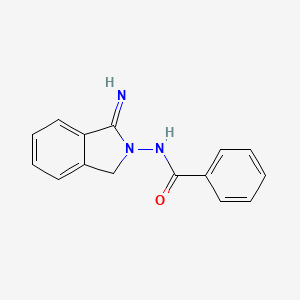
![1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-](/img/structure/B15215743.png)

